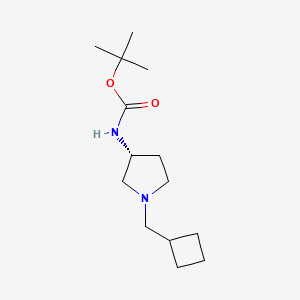

(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate

Description

(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-92-8) is a chiral carbamate derivative featuring a pyrrolidine backbone substituted with a cyclobutylmethyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The (R)-configuration at the 3-position pyrrolidine carbon confers stereochemical specificity, making it a critical intermediate in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-12-7-8-16(10-12)9-11-5-4-6-11/h11-12H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEIGTZUFFYNQO-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, (R)-3-(Boc-amino)pyrrolidine is dissolved in dichloromethane (DCM) and treated with cyclobutanecarboxaldehyde under acidic conditions (acetic acid, 20°C). Sodium cyanoborohydride (NaBH3CN) serves as the reducing agent, selectively converting the imine intermediate to the secondary amine without affecting the Boc group. The reaction proceeds via:

- Formation of the imine : The primary amine reacts with the aldehyde to generate a protonated imine.

- Reduction : NaBH3CN delivers a hydride to the imine carbon, yielding the alkylated amine.

Key advantages include mild conditions (room temperature) and compatibility with acid-sensitive Boc groups. Reported yields for structurally similar compounds range from 70–80%.

Stereochemical Considerations

The (R)-configuration at the pyrrolidine C3 position is preserved due to the chirality of the starting material, (R)-3-(Boc-amino)pyrrolidine. No epimerization occurs under the weakly acidic conditions, as confirmed by chiral HPLC analysis of analogous products.

Alkylation of (R)-3-(Boc-Amino)pyrrolidine with Cyclobutylmethyl Halides

An alternative approach employs alkylation of the pyrrolidine nitrogen using cyclobutylmethyl bromide or iodide (Figure 2). This method circumvents the need for aldehyde precursors but requires careful optimization to avoid over-alkylation.

Optimization of Alkylation Conditions

The reaction is typically conducted in tetrahydrofuran (THF) or acetonitrile with a base such as potassium carbonate or diisopropylethylamine (DIPEA). Cyclobutylmethyl bromide reacts with (R)-3-(Boc-amino)pyrrolidine at 50–60°C for 12–24 hours. Challenges include:

- Competing N-Boc Deprotection : Strong bases or prolonged heating may cleave the Boc group.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate the reaction but increase side product formation.

Yields for this method are generally lower (50–65%) compared to reductive amination, necessitating chromatographic purification.

Boc Protection and Deprotection Dynamics

The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the pyrrolidine amine during subsequent reactions.

Stability Under Reaction Conditions

The Boc group remains intact during reductive amination (pH 4–5) but may hydrolyze under strongly acidic or basic conditions. For example, trifluoroacetic acid (TFA) in DCM rapidly removes the Boc group, enabling downstream functionalization.

Analytical Characterization and Validation

Critical analytical data for this compound include:

Comparative Evaluation of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Stereochemical Control | Complexity |

|---|---|---|---|

| Reductive Amination | 70–80% | High | Moderate |

| Alkylation | 50–65% | Moderate | High |

| Ring Contraction | 30–40% | High | Very High |

Reductive amination remains the preferred method due to its balance of yield and simplicity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclobutylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : tert-butyl N-[(3R)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate

- Molecular Formula : C13H24N2O2

- Molecular Weight : 240.34 g/mol

- CAS Number : 1286207-37-1

The structure features a pyrrolidine ring attached to a cyclobutylmethyl group and a tert-butyl carbamate moiety. This unique combination imparts specific steric and electronic properties that enhance its utility in various applications.

Organic Synthesis

One of the primary applications of (R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate is as a protecting group for amines during synthetic processes. The tert-butyl carbamate group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule.

Research indicates that compounds similar to this compound exhibit various biological activities, making them candidates for further pharmacological studies.

Potential Pharmacological Applications

Studies have shown that derivatives of this compound may have:

- Antiviral properties

- Inhibition of specific enzymes related to metabolic pathways

- Modulation of cell signaling pathways

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Key Observations :

Substituent Impact on Molecular Weight :

- The cyclobutylmethyl group in the target compound contributes to a moderate molecular weight (240.34). In contrast, aromatic substituents like 2-bromobenzyl (355.28) or 3-methoxybenzyl (318.41) increase molecular weight significantly due to halogen or methoxy groups .

- The unsubstituted analog (122536-76-9) has the lowest molecular weight (186.25), emphasizing the role of substituents in bulkiness .

Steric and Electronic Effects :

- Cyclobutylmethyl : Provides a compact, aliphatic substituent with moderate lipophilicity. This enhances membrane permeability compared to aromatic analogs .

- Aromatic Substituents :

- Methoxybenzyl groups (2- or 3-substituted) donate electron density via resonance, affecting stability and interaction with biological targets .

Stereochemical Considerations :

Key Observations :

- The target compound’s synthesis () involves Hg(II)-mediated cyclization, which achieves moderate yields (81%) in the first step but suffers from severe inefficiency (3%) in the final step, likely due to steric clashes or competing side reactions .

- Analogs with benzyl substituents (e.g., 2-bromobenzyl) are synthesized via straightforward alkylation, avoiding heavy-metal reagents and enabling higher scalability .

Physicochemical and Application Differences

Lipophilicity and Solubility :

- The cyclobutylmethyl group in the target compound offers balanced lipophilicity (logP ~2.5 estimated), enhancing bioavailability compared to polar methoxybenzyl analogs (logP ~3.0 for 3-methoxybenzyl) .

- Brominated analogs (e.g., 1286209-26-4) exhibit higher hydrophobicity (logP ~3.5), limiting aqueous solubility but improving blood-brain barrier penetration .

Thermal Stability :

- The 3-methoxybenzyl analog’s predicted boiling point (421°C) exceeds that of the target compound, suggesting stronger intermolecular interactions (e.g., dipole-dipole) due to the methoxy group .

Pharmaceutical Relevance :

Biological Activity

(R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate is a synthetic compound belonging to the carbamate class, characterized by its unique structural features including a tert-butyl group, a cyclobutylmethyl group, and a pyrrolidin-3-ylcarbamate moiety. This compound has garnered interest in various fields such as organic synthesis, medicinal chemistry, and biological research due to its potential interactions with biomolecules and therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 270.37 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(3R)-1-(cyclobutylmethyl)pyrrolidin-3-yl]carbamate |

| CAS Number | 1286209-16-2 |

| Molecular Weight | 270.37 g/mol |

| Boiling Point | Predicted: 355.3 ± 31.0 °C |

| Density | Predicted: 1.05 ± 0.1 g/cm³ |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is hypothesized to modulate enzyme activity through competitive inhibition or allosteric modulation, impacting metabolic pathways relevant to various physiological processes.

Antinociceptive and Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant antinociceptive properties. In animal models, these compounds have been shown to reduce pain responses, suggesting potential applications in pain management therapies.

Neuroprotective Properties

Studies have explored the neuroprotective effects of carbamate derivatives, including this compound, against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its use in treating conditions such as Alzheimer's disease and Parkinson's disease by preventing neuronal apoptosis.

Case Studies

- Study on Pain Relief : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrolidine derivative significantly reduced pain in rodent models through modulation of the opioid receptor pathways.

- Neuroprotection Research : Another investigation published in Neuroscience Letters highlighted the protective effects of similar carbamates against oxidative stress-induced neuronal damage, suggesting that (R)-tert-butyl derivatives could be further developed for neuroprotective therapies.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| tert-butyl carbamate | Moderate analgesic effects | Simple structure |

| Cyclobutylmethylamine | Neuroactive properties | Lacks carbamate moiety |

| Pyrrolidine derivatives | Various pharmacological effects | Diverse functionalization |

Q & A

What are the recommended synthetic strategies for (R)-tert-Butyl 1-(cyclobutylmethyl)pyrrolidin-3-ylcarbamate?

Answer:

The synthesis typically involves alkylation of the pyrrolidine nitrogen. A common approach is reacting (R)-tert-butyl pyrrolidin-3-ylcarbamate with cyclobutylmethyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran at 60°C). Purification via column chromatography or recrystallization ensures high enantiomeric purity. Critical parameters include reaction time, solvent choice, and stoichiometric control of the alkylating agent to minimize byproducts .

How can enantiomeric purity be ensured during synthesis?

Answer:

Use chiral analytical methods such as chiral HPLC or supercritical fluid chromatography (SFC) to monitor enantiomeric excess. Asymmetric synthesis techniques, such as employing chiral catalysts during pyrrolidine ring formation or kinetic resolution, can enhance stereochemical fidelity. For example, enantioselective alkylation using chiral auxiliaries or enzymes (e.g., lipases) has been effective for related carbamates .

What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects.

- Polarimetry : Quantifies optical rotation to corroborate enantiopurity .

What in vitro models are appropriate for evaluating neuropharmacological activity?

Answer:

- Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition using Ellman’s method.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for dopamine or serotonin transporters) assess affinity.

- Cell-Based Models : Neuronal cell lines (e.g., SH-SY5Y) can evaluate cytotoxicity and neurotransmitter modulation .

How to address discrepancies in biological activity between studies?

Answer:

- Purity Verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS.

- Stereochemical Confirmation : Re-analyze enantiomeric ratios if racemization is suspected.

- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Replicate Studies : Perform triplicate experiments with blinded controls to minimize bias .

What structural features influence lipophilicity and target binding?

Answer:

- tert-Butyl Carbamate : Enhances lipophilicity (logP) for membrane permeability.

- Cyclobutylmethyl Group : Introduces steric bulk, potentially improving selectivity for hydrophobic binding pockets.

- Pyrrolidine Core : Maintains conformational rigidity, critical for receptor interaction.

Comparative studies on analogs (e.g., benzyl or pentyl derivatives) suggest cyclobutyl’s optimal balance of size and hydrophobicity .

What safety precautions are necessary during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particulates.

- Waste Disposal : Segregate organic waste and comply with institutional hazardous waste protocols.

- Emergency Measures : Immediate rinsing with water for skin/eye contact and medical consultation .

How does the cyclobutylmethyl group impact metabolic stability?

Answer:

The cyclobutyl group may reduce oxidative metabolism by cytochrome P450 enzymes due to its strained ring structure, which resists hydroxylation. Comparative metabolic studies using liver microsomes (human or rodent) can quantify half-life (t1/2) and identify major metabolites via LC-MS/MS .

What computational methods predict binding modes with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with receptors (e.g., AChE).

- Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes over time (nanosecond-scale trajectories).

- QSAR Modeling : Relate substituent properties (e.g., Hammett σ) to inhibitory potency for lead optimization .

How to design a stability study under varying pH conditions?

Answer:

- Buffer Preparation : Test stability in pH 1.2 (simulated gastric fluid), 4.5, 7.4 (physiological), and 9.0.

- Sampling Intervals : Collect aliquots at 0, 1, 6, 24, and 48 hours for HPLC analysis.

- Degradation Kinetics : Calculate rate constants (k) and half-life (t1/2) using first-order decay models.

- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the carbamate group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.